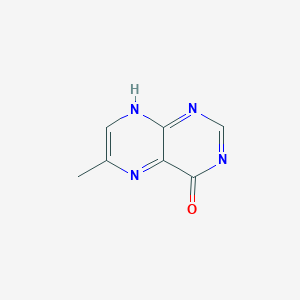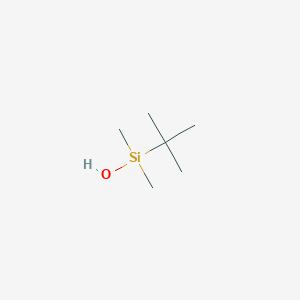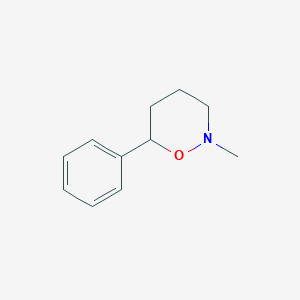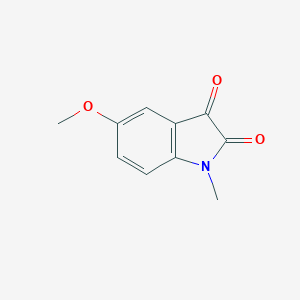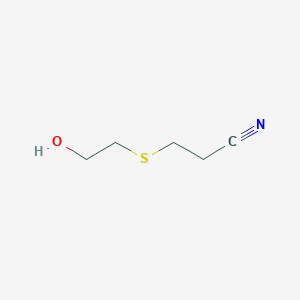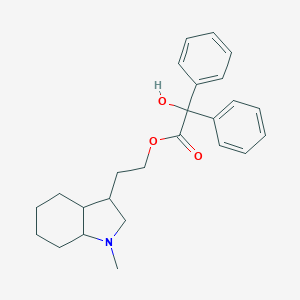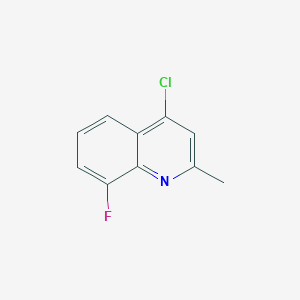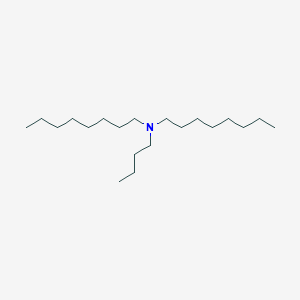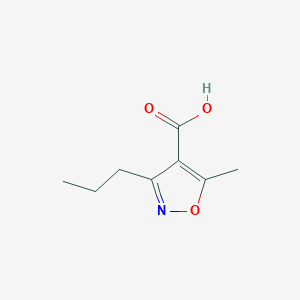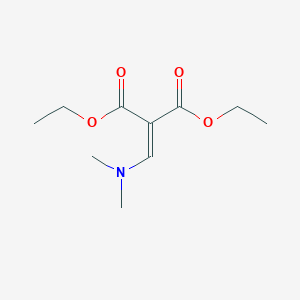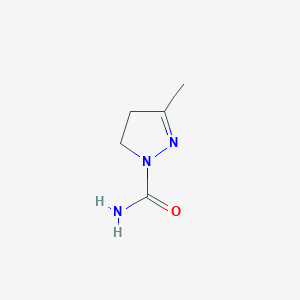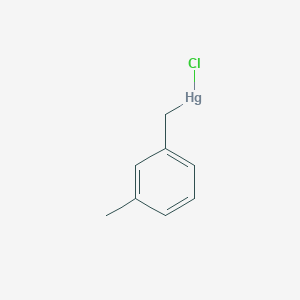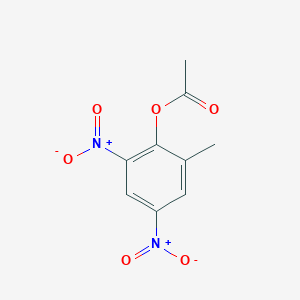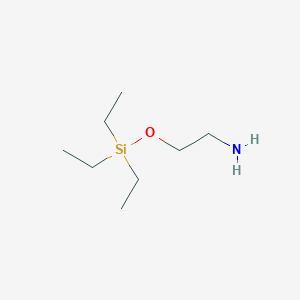
Ethanamine, 2-((triethylsilyl)oxy)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of ethylamine and is synthesized using a specific method. In We will also discuss its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in inflammation and tumor growth. It may also interact with certain receptors in the brain and nervous system, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Research has shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain inflammatory markers in animal models and can potentially be used in the treatment of inflammatory conditions such as arthritis. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress. Its neuroprotective effects have been attributed to its ability to reduce inflammation and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethanamine, 2-((triethylsilyl)oxy)-(9CI) in lab experiments include its potential applications in the field of medicine and its ability to inhibit specific enzymes involved in inflammation and tumor growth. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Additionally, its effects may vary depending on the dosage and administration method, and caution should be exercised when using it in lab experiments.
Orientations Futures
Future research on Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can focus on exploring its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies can investigate its mechanism of action and potential interactions with other drugs. Its anti-tumor properties can also be explored further, and its potential use in combination with other chemotherapy drugs can be investigated. Finally, its effects on specific biochemical and physiological processes can be further explored to fully understand its potential applications in the field of medicine.
In conclusion, Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has potential applications in the field of medicine. Its synthesis method involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base. It exhibits anti-inflammatory and anti-tumor properties and can potentially be used in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Its advantages and limitations for lab experiments should be considered when using it in research. Future research can focus on exploring its potential applications in the field of medicine and understanding its mechanism of action.
Méthodes De Synthèse
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is synthesized using a specific method that involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) as a byproduct. This method has been widely used in the synthesis of various chemical compounds.
Applications De Recherche Scientifique
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) has potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can inhibit the growth of certain cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
18419-91-5 |
|---|---|
Nom du produit |
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) |
Formule moléculaire |
C8H21NOSi |
Poids moléculaire |
175.34 g/mol |
Nom IUPAC |
2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3 |
Clé InChI |
QWJDPMAYVKTBPI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCN |
SMILES canonique |
CC[Si](CC)(CC)OCCN |
Autres numéros CAS |
18419-91-5 |
Synonymes |
2-[(Triethylsilyl)oxy]ethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



